molecular formula C17H18ClFN2O2 B2561493 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea CAS No. 1795300-00-3

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2561493
CAS No.: 1795300-00-3
M. Wt: 336.79
InChI Key: UNPKHDVGKUZOGG-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl, methoxyethyl, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea typically involves the reaction of 2-chlorophenylmethanol with methoxyethylamine to form an intermediate, which is then reacted with 4-fluorobenzyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea
  • 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-bromobenzyl)urea
  • 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-methylbenzyl)urea

Uniqueness

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-23-16(14-4-2-3-5-15(14)18)11-21-17(22)20-10-12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKHDVGKUZOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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